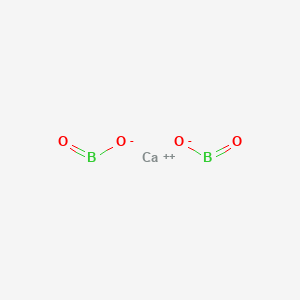

Calcium;oxido(oxo)borane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium;oxido(oxo)borane, also known as calcium metaborate, is a compound with the molecular formula B2CaO4 . It has a molecular weight of 125.7 g/mol . This compound has generated substantial interest in the scientific community due to its diverse physical, chemical, and biological properties.

Synthesis Analysis

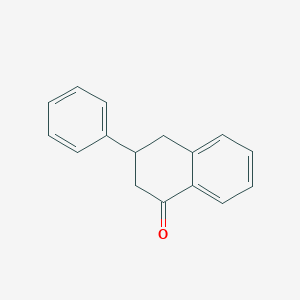

The synthesis of calcium oxide nanoparticles, which are related to calcium;oxido(oxo)borane, has been reported using a precipitation method with CaCl2 and NaOH as starting raw materials . Another method involves the use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane .Molecular Structure Analysis

The molecular structure of calcium;oxido(oxo)borane consists of one calcium atom bonded to two boron atoms and four oxygen atoms . The molecular weight of the compound is approximately 125.7 g/mol.Chemical Reactions Analysis

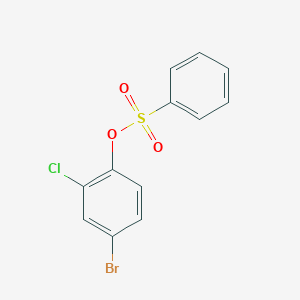

The OXO process, which involves the hydroformylation of alkenes using two migratory insertions to make higher-value aldehydes, is a key reaction involving boranes . Calcium aryloxide, based on the tridentate β-diketiminato ligand, shows transition-metal-like reactivity with dialkylamine–boranes to afford unprecedented amine–borane coordinated complexes through Ca⋯H interactions .Applications De Recherche Scientifique

Polymeric Frameworks

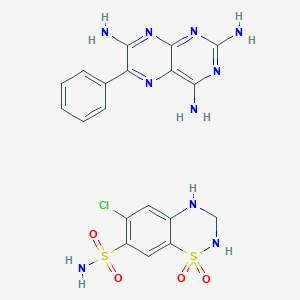

Borane clusters, including Calcium;oxido(oxo)borane, have been introduced into polymeric frameworks . This not only improves the chemical and thermal stability of traditional polymers but also endows borane cluster-containing polymers (BCCPs) with many specific properties .

Photoluminescence

The introduction of borane clusters into polymeric frameworks can endow BCCPs with photoluminescence . This property can be used in various applications such as in the development of optoelectronic devices.

Chemical Sensing

BCCPs, due to their unique properties, can be used in chemical sensing . This can be particularly useful in environmental monitoring and industrial process control.

Heat Resistance

BCCPs exhibit heat resistance, making them suitable for applications that require materials to withstand high temperatures . This can be particularly useful in industries such as aerospace and automotive.

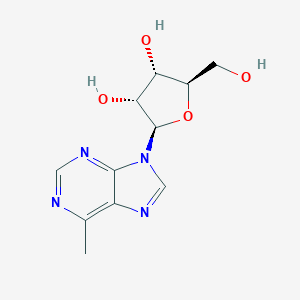

Boron Neutron Capture Therapy

BCCPs have potential applications in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating cancer.

Lewis Acid Catalysis

Borane compounds, including Calcium;oxido(oxo)borane, have been used as catalysts in Lewis acid catalysis . This type of catalysis can unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .

Medical Research

Environmental Research

Calcium;oxido(oxo)borane has potential applications in environmental research. It can be used to study the impact of various environmental factors on the behavior of this compound.

Safety and Hazards

Calcium oxide, a compound related to calcium;oxido(oxo)borane, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

The use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane for the reduction of a variety of ketones has been extensively studied . This area of chemistry has received considerable attention and is expected to continue to grow due to its potential in homogeneous catalysis .

Mécanisme D'action

- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .

- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.

- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

calcium;oxido(oxo)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ca/c2*2-1-3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOKQJWLMPPMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium metaborate | |

CAS RN |

13701-64-9 |

Source

|

| Record name | Diboron calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E842U5MA6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.